molecular formula C9H9N5S2 B2486562 [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea CAS No. 866040-82-6

[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea

Cat. No. B2486562
CAS RN: 866040-82-6
M. Wt: 251.33
InChI Key: AYAQWGJSZPWJAV-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to [(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea often involves the interaction of thiourea with other chemical entities. For instance, thiourea reacts with 3-methyl-1-phenyl-4-arylidene-2-pyrazolin-5-ones in ethanolic potassium hydroxide to synthesize 3-Methyl-4-aryl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-6-thiols, indicating the versatility of thiourea in synthesizing complex heterocyclic compounds (Metwally & Younes, 1986).

Molecular Structure Analysis

The molecular structure of compounds derived from thiourea showcases a variety of bonding patterns and crystal systems. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea exhibit distinctly different intermolecular hydrogen bonding patterns, demonstrating the impact of molecular structure on the physical properties of these compounds (Böck et al., 2020).

Chemical Reactions and Properties

Thiourea derivatives undergo various chemical reactions, leading to the formation of diverse heterocyclic compounds. For instance, the reaction of thiourea with isopropyl 2-(1-aryl-4,5-dioxo-2phenyl-4,5-dihydro-1H-pyrrol-3-yl)-2-oxoacetates resulted in the formation of 2-amino-6-aryl-9-[phenyl(arylamino)methylidene]-1-thia-3,6-diazaspiro[4.4]non-2-ene4,7,8-triones, highlighting the compound's role in synthesizing thiazole derivatives (Dmitriev et al., 2011).

Scientific Research Applications

  • Recyclization Reactions : Dmitriev et al. (2011) explored the reaction of monocyclic 1H-pyrrole-2,3-diones with thiourea, leading to the formation of compounds with potential application in organic synthesis and material science (Dmitriev, Silaichev, Slepukhin, & Maslivets, 2011).

  • Structural Characterization of Polymorphs : Böck et al. (2020) characterized polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea, highlighting the versatility of thiourea derivatives in crystallography and materials science (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).

  • Synthesis of Thiazole Derivatives : Žugelj et al. (2009) demonstrated the synthesis of thiazole carboxylates from thiourea, which has implications in the development of new chemical entities (Žugelj, Albreht, Uršič, Svete, & Stanovnik, 2009).

  • Development of Biological Agents : Venkatesh et al. (2010) synthesized thiazolidin-4-one derivatives from thiourea, indicating its application in pharmacology and biochemistry (Venkatesh, Bodke, & Biradar, 2010).

  • Chain Heterocyclization : Vovk et al. (2010) used thiourea in the synthesis of pyrroles with potential applications in medicinal chemistry (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).

  • Crystal Structure Analysis : Mokhtaruddin et al. (2015) analyzed the crystal structure of a thiourea derivative, contributing to the field of structural chemistry (Mokhtaruddin, Ravoof, Tahir, & Tiekink, 2015).

  • Synthesis of Antiviral Compounds : Attaby et al. (2006) used thiourea derivatives for the synthesis of compounds with antiviral activity, demonstrating its potential in virology and drug discovery (Attaby, Elghandour, Ali, & Ibrahem, 2006).

Future Directions

Thiazoles and their derivatives continue to be a focus of research due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new thiazole derivatives and the exploration of their potential biological activities.

Mechanism of Action

Target of Action

Thiazole derivatives are known to interact with a variety of biological targets. They have been found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycin, and Tiazofurin (antineoplastic drugs) .

Mode of Action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its target. For example, some thiazole derivatives act as inhibitors for certain enzymes, while others might interact with cell receptors or DNA .

Biochemical Pathways

Thiazole derivatives can affect a wide range of biochemical pathways. For instance, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .

Pharmacokinetics

The pharmacokinetics of thiazole derivatives can also vary widely. Factors such as the compound’s solubility, its ability to cross cell membranes, and its metabolic stability can all influence its absorption, distribution, metabolism, and excretion .

Result of Action

The results of the action of thiazole derivatives can include a wide range of biological effects, from antimicrobial and antiviral effects to anti-inflammatory, analgesic, and antitumor effects .

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. For example, the presence of a prenyl chain can make these compounds more lipophilic, which plays a crucial role in their radical scavenging activity .

properties

IUPAC Name

[(E)-[1-(1,3-thiazol-2-yl)pyrrol-2-yl]methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5S2/c10-8(15)13-12-6-7-2-1-4-14(7)9-11-3-5-16-9/h1-6H,(H3,10,13,15)/b12-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAQWGJSZPWJAV-WUXMJOGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=NNC(=S)N)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=C1)/C=N/NC(=S)N)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}amino]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.